N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-hydroxy ketones and amides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the sulfonamide group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Oxazole Derivatives: Other oxazole-containing compounds are known for their antimicrobial and anticancer activities.
Uniqueness
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS No. 2097859-61-3) is a synthetic organic compound characterized by a complex structure that includes a thiophene ring, an oxazole ring, and a sulfonamide group. Its molecular formula is C₁₇H₁₈N₂O₄S₂, with a molecular weight of 378.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds containing oxazole and sulfonamide functionalities often exhibit significant antimicrobial properties. For instance, similar derivatives have shown strong bactericidal effects against various bacterial strains, including Staphylococcus spp. . The presence of the thiophene moiety in this compound may enhance its lipophilicity and thus its ability to penetrate bacterial membranes effectively.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on related oxazole derivatives suggest that while some compounds exhibit cytotoxic effects on cancer cell lines (e.g., MCF-7), others maintain low toxicity towards normal cell lines such as L929 . The specific cytotoxic profile of this compound remains to be fully elucidated but is expected to follow similar trends based on structural analogs.
The mechanism of action for this compound likely involves interaction with specific biological targets:
Molecular Targets:
- Enzymes: It may inhibit enzymes involved in critical metabolic pathways.
- Receptors: The compound could modulate receptor activity linked to inflammation or cancer progression.
Signaling Pathways:
The compound might influence pathways related to apoptosis and cell proliferation, potentially making it a candidate for further drug development.
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Activity Type | Target Organism/Cell Line | IC₅₀ Value (µM) | Reference |
---|---|---|---|---|
Compound A | Antimicrobial | Staphylococcus spp. | 10 | |
Compound B | Cytotoxicity | MCF-7 | 0.65 | |
Compound C | Cytotoxicity | L929 | >100 |
Recent Research Insights
Recent studies have focused on the synthesis and evaluation of novel oxazole derivatives. These investigations reveal that modifications in the chemical structure can significantly affect biological activity. For example, introducing electron-withdrawing groups can enhance anticancer properties while maintaining low toxicity to non-cancerous cells .
Future Directions in Research
Further exploration into the structure-activity relationship (SAR) of this compound is warranted. This includes:
- Optimizing Synthesis: Developing more efficient synthetic routes to enhance yield and purity.
- In Vitro and In Vivo Studies: Conducting comprehensive biological assays to fully understand the pharmacological profile.
- Molecular Docking Studies: Utilizing computational methods to predict binding affinities with target proteins.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-11-17(12(2)23-19-11)25(21,22)18-9-16(20)14-5-3-13(4-6-14)15-7-8-24-10-15/h3-8,10,16,18,20H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJFGOXVDCXGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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